4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one
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Overview
Description
4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one is a unique chemical compound characterized by its thiomorpholine ring and the presence of amino and difluoropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one typically involves the reaction of thiomorpholine with 3-amino-2,2-difluoropropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent quality and yield. The process may also include purification steps, such as crystallization or chromatography, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholine-1,1-dione
- 4-(3-Amino-2,2-difluoropropyl)phenol
- N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide
Uniqueness
4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiomorpholine ring and difluoropropyl group make it a versatile compound for various applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C7H14F2N2OS |
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Molecular Weight |
212.26 g/mol |
IUPAC Name |
2,2-difluoro-3-(1-oxo-1,4-thiazinan-4-yl)propan-1-amine |
InChI |
InChI=1S/C7H14F2N2OS/c8-7(9,5-10)6-11-1-3-13(12)4-2-11/h1-6,10H2 |
InChI Key |
AHOBVHJZTAYYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1CC(CN)(F)F |
Origin of Product |
United States |
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